molecular formula C7H13BrN4 B1523781 4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine CAS No. 1249544-10-2

4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine

Cat. No. B1523781
CAS RN: 1249544-10-2
M. Wt: 233.11 g/mol
InChI Key: MBYMRAYOLYSIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, commonly referred to as 4-Bromo-DMA, is an organobromine compound that has been studied extensively for its medicinal and scientific applications. 4-Bromo-DMA is a versatile compound that can be used in a variety of research applications, including synthesis, drug development, and biochemical and physiological studies.

Scientific Research Applications

Pharmaceutical Drug Synthesis

Imidazole derivatives like 4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine are pivotal in the synthesis of various pharmaceutical drugs. They are used to create compounds with a broad spectrum of biological activities, including antibacterial , antimycobacterial , anti-inflammatory , and antitumor effects . The versatility of the imidazole ring allows for the development of drugs targeting a range of diseases.

Antihypertensive Agents

The structural motif of imidazole is utilized in the synthesis of antihypertensive agents. Researchers have synthesized compounds with imidazole rings that demonstrated significant potential in lowering blood pressure in animal models . This application is crucial, given the global prevalence of hypertension and the ongoing need for new therapeutic agents.

Organic Light-Emitting Diodes (OLEDs)

Imidazole derivatives are also explored in the field of electronics, particularly in the development of OLEDs. These compounds can serve as emissive materials that emit light in response to an electric current, which is essential for creating displays with high color quality and energy efficiency . The ability to fine-tune the electronic properties of imidazole derivatives makes them suitable for this application.

Antimicrobial and Antiprotozoal Activity

The compound’s imidazole core is known to exhibit antimicrobial and antiprotozoal activities. It forms the basis for synthesizing agents like metronidazole and tinidazole , which are effective against bacterial and protozoal infections . This application is particularly important in the fight against drug-resistant strains of microbes.

Chemotherapeutic Applications

Imidazole derivatives are integral in chemotherapy drug design. They are part of the structure of drugs like dacarbazine , which is used to treat conditions such as Hodgkin’s disease . The imidazole ring’s ability to interact with biological targets makes it valuable in cancer treatment.

properties

IUPAC Name

4-bromo-1-[2-(dimethylamino)ethyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrN4/c1-11(2)3-4-12-5-6(8)7(9)10-12/h5H,3-4H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYMRAYOLYSIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine
Reactant of Route 3
Reactant of Route 3
4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine
Reactant of Route 4
Reactant of Route 4
4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine
Reactant of Route 6
4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.